molecular formula C14H19N B8626616 1-(2,3-Dihydro-1H-inden-1-yl)piperidine CAS No. 62687-79-0

1-(2,3-Dihydro-1H-inden-1-yl)piperidine

Cat. No.: B8626616
CAS No.: 62687-79-0
M. Wt: 201.31 g/mol
InChI Key: AGECZFKPNRSRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1H-inden-1-yl)piperidine is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates two key pharmacophores: an indane group and a piperidine ring. These motifs are prominently featured in established acetylcholinesterase (AChE) inhibitors, which are a cornerstone of therapeutic research for neurodegenerative conditions . The piperidine moiety is a common nitrogen-containing scaffold in drug discovery, while the 2,3-dihydro-1H-indene group provides a rigid, aromatic system that can facilitate binding to enzymatic pockets . Researchers are particularly interested in such hybrid structures for developing multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to simultaneously modulate multiple biological targets, a promising strategy for addressing complex diseases . Compounds featuring the indanone and N-benzylpiperidine structures have been investigated not only for AChE inhibition but also for related activities such as inhibiting beta-amyloid (Aβ) aggregation, which is another key pathway in Alzheimer's disease research . The structural features of this compound make it a valuable building block for synthesizing novel compounds and probing these multifaceted mechanisms. This product is labeled For Research Use Only and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, human consumption, or any other form of personal use. Researchers should handle this compound with appropriate safety precautions, as is standard with all chemical substances.

Properties

CAS No.

62687-79-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)piperidine

InChI

InChI=1S/C14H19N/c1-4-10-15(11-5-1)14-9-8-12-6-2-3-7-13(12)14/h2-3,6-7,14H,1,4-5,8-11H2

InChI Key

AGECZFKPNRSRDG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCC3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-(2,3-Dihydro-1H-inden-1-yl)piperidine

Compound Name Structural Variation Key Features
1-(2-(2,4-Dichlorobenzyl)-2,3-dihydro-1H-inden-1-yl)piperidine (1k) 2,4-Dichlorobenzyl substitution on indene Enhanced receptor binding as inverse agonist for US28; improved synthetic yield (89%)
1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine (CAS 52957-48-9) Ethyl linker between indene and piperidine Altered pharmacokinetics due to extended alkyl chain
N-(2,3-Dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine Propyl group on piperidine; inden-5-yl substitution Positional isomerism affects target selectivity and metabolic stability
1-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-indole Indole core vs. indene; piperidin-4-yl substitution Differing aromaticity influences receptor interaction profiles

Key Observations :

  • Substitutions on the indene ring (e.g., dichlorobenzyl in 1k ) enhance receptor affinity but may increase molecular weight and hydrophobicity.
  • Positional isomerism (inden-1-yl vs. inden-5-yl) significantly alters binding orientations in molecular docking studies .

Key Observations :

  • Acidic conditions (e.g., HCl in EtOH) are common for indenyl-piperidine syntheses, but base-mediated routes (e.g., K₂CO₃ in 1k) may offer higher yields .
  • The Wittig reaction introduces methylene groups but requires stringent temperature control .

Key Observations :

  • The dichlorobenzyl-substituted 1k demonstrates targeted antiviral activity, whereas phenylcyclohexyl analogs exhibit broader neurological effects .
  • Antimicrobial efficacy in piperidine-dione derivatives highlights the role of electron-withdrawing groups .

Analytical Data and Spectroscopic Comparisons

Table 4: Spectroscopic Data for Indenyl-Piperidine Derivatives

Compound ¹³C NMR (δ, ppm) HR-MS (m/z) [M+H]+
3-((1H-Indol-1-yl)Methyl)-1-(Piperidin-1-Ylmethyl)-1H-Indole 23.9, 25.8, 51.8, 68.6, 101.3 215.1543 (calc), 215.1550 (found)
1k 7.12–7.99 (aromatic), 3.92 (CH₂) Not reported

Key Observations :

  • Aromatic protons in indenyl derivatives resonate between δ 7.12–7.99 ppm, while aliphatic piperidine carbons appear at δ 23–68 ppm .

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : The aldehyde reacts with piperidine to generate an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN) selectively reduces the imine to a secondary amine in ethanol at 10°C.

  • Purification : Column chromatography (ethyl acetate/hexane) yields the pure product.

Key Data:

Starting MaterialReducing AgentSolventTemperatureYieldReference
1-IndanecarbaldehydeNaBH3_3CNEthanol10°C → RT60–70%

Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
Limitations : Requires stoichiometric reducing agents and chromatographic purification.

Leuckart-Wallach Reaction with 1-Indanone

The Leuckart-Wallach reaction offers an alternative route using 1-indanone (4 ) as the starting material. This method employs ammonium formate as both the nitrogen source and reductant.

Procedure:

  • Condensation : 1-Indanone reacts with piperidine in the presence of ammonium formate.

  • Reduction : The imine intermediate is reduced in situ under thermal conditions (80–110°C).

  • Isolation : Acid-base extraction isolates the product (3 ) from unreacted reagents.

Key Data:

Starting MaterialCatalyst/DonorTemperatureYieldReference
1-IndanoneNH4_4HCO2_280–110°C45–55%

Advantages : Avoids external reductants; suitable for large-scale synthesis.
Limitations : Moderate yields due to competing side reactions.

Intramolecular Cyclization of N-Allyl Precursors

Intramolecular cyclization provides a route to construct the piperidine ring directly on the indene scaffold. This method involves:

  • Synthesis of N-allylindene : 1-Indenyl bromide (5 ) reacts with allylamine to form N-allyl-1-indenylamine (6 ).

  • Cyclization : Using Grubbs’ catalyst, a ring-closing metathesis forms the piperidine ring (3 ).

Key Data:

PrecursorCatalystSolventYieldReference
N-Allyl-1-indenylamineGrubbs’ IIDCM35–40%

Advantages : Builds the piperidine ring in situ; enantioselective potential.
Limitations : Low yields due to catalyst sensitivity and byproduct formation.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield RangeScalabilityCostPracticality
Reductive Amination60–70%High$$Optimal for lab-scale
Leuckart-Wallach45–55%Moderate$Suitable for bulk
Intramolecular Cyclization35–40%Low$$$Limited utility

Q & A

Q. How can bibliometric analysis identify emerging trends in piperidine-indene hybrid research?

  • Methodological Answer : Use tools like VOSviewer or CiteSpace to map keyword co-occurrence networks (e.g., "spiro compounds," "CNS targets"). Analyze citation bursts in databases like Scopus or Web of Science. Focus on journals specializing in crystallography (e.g., Acta Crystallographica) and medicinal chemistry .

Q. What synthetic challenges arise in creating spiro derivatives of this compound?

  • Methodological Answer : Spiro ring formation requires precise stereochemical control. Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Monitor reaction progress via in-situ Raman spectroscopy. For enantiomeric purity, employ chiral stationary phases (CSPs) in HPLC .

Q. How do crystallographic data inform formulation strategies for this compound?

  • Methodological Answer : Polymorph screening (e.g., solvent-drop grinding) identifies stable crystalline forms. Pair X-ray diffraction with thermal analysis (DSC/TGA) to correlate crystal structure with melting points and hygroscopicity. For amorphous dispersions, use hot-melt extrusion with polymers like HPMCAS .

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